Journal Name:Journal of Hydrology
Journal ISSN:0022-1694
IF:6.708
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/503343/description#description
Year of Origin:1963
Publisher:Elsevier
Number of Articles Per Year:879
Publishing Cycle:Semimonthly
OA or Not:Not
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI:
10.1002/fsat.3701_10.x
Ziynet Boz helps us understand the sustain-ability and economic aspects of alternative protein types and sources as well as barriers against the widespread adoption of novel protein sources.
Traditionally, animal proteins have been the main source of protein in the human diet. However, environmental sustainability concerns associated with animal-based diets are growing. In a recent analysis, the highest percentage of greenhouse gas emissions per 100 g of protein are associated with the production of animal meat, including beef, prawns, lamb, and pork, respectively[1]. According to a report by the University of Oxford, switching to alternative protein sources can save 8 Gt CO2 eq per year and reduce land use demands[2].
Consumers are paying attention, as well. In a recent survey conducted by the HSG FoodTech Lab at St. Gallen University, 54% of consumers indicated they are willing to replace meat with alternative protein sources. Wageningen University scientists also have reported that the drivers of widespread adoption of alternative protein sources are primarily product-related, including taste, convenience, environmental benefits, appearance, and healthiness[3]. As demand grows for alt-proteins, food science and technology solutions will play a critical role in enhancing protein and associated product properties that can lead to increased options for consumers looking to diversify their diets or take a flexitarian approach to protein intake. Accordingly, the food industry is responding to the demand by modifying product formulations and utilizing several food processing technologies to produce sustainable alt-protein products, despite some commercialization challenges.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI:
10.1002/fsat.3604_5.x
Sharon Willoughby of the Royal Botanic Gardens, Kew, outlines the approach taken by the Interpretation team at Kew to sourcing and presenting stories and artworks to engage the public with key messages about the importance of ensuring ‘Food Forever’.
Food. We love it, and we certainly cannot live without it. Here at Kew Gardens, we have just spent the summer shining a light on the future of food with our visitor programme, Food Forever. Encompassing four large-scale art commissions, a gallery exhibition, talks and weekend events, there certainly has been a lot to communicate to audiences, both here on site and across our audience-facing communications channels. Taking a topic as vast and varied as food and making it digestible (both literally and metaphorically!) for our visitors has been a challenge which has kept the Interpretation team at Kew very busy since the start of the year; it has certainly been a very timely project to work on, particularly with the issue of food security thrown into sharp relief over recent months.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI:
10.1002/fsat.3603_5.x
Shahin Rahimifard, Steve Brewer, Guillermo Garcia-Garcia and Sandeep Jagtap discuss the importance of digitalisation in food manufacturing to increase efficiency and optimise life-cycle environmental performance.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI:
10.1002/fsat.3701_1.x
4 Editorial
4 International and Home News
8 IFST News
14 Smartly packaged. Suzanne van der Maarel and Franziska Böhm explain how innovation platforms can help foster startups’ new solutions and ideas.
18 Ensuring sustainability in sensory sciences. Kate Bailey, Hannah Ford and Victoria Norton explain how we can all play a role to make sure sustainability aspects are considered within the
field of Sensory Sciences and to improve sustainable practices.
23 Baking using oleogels. Vincenzo Di Bari provides reformulation strategies to reduce food products’ saturated and trans-fat content via oleogelation.
26 Sugary solutions. Julian Cooper and Karen Pardoe provide an insight into the challenges and requirements linked to replacing sugar in food products.
32 Assault on salt intake. Sonia Pombo explains the urgent need to reduce salt intake and progress on reformulation of foods to reduce salt.
36 Exploiting underutilised crops. Madalina Neacsu and Sylvia H. Duncan discuss the potential of several crops and their by-products as sustainable sources of nutrients for UK diets.
40 Alt-proteins: A promising future. Ziynet Boz helps us understand the sustainability and economic aspects of alternative protein types and sources as well as barriers against the adoption of novel proteins.
42 Maximizing olive oil by-products. Federica Flamminii and Carla Di Mattia outline how olive by-products could be used as functional ingredients and which technologies could enable their use in complex food formulations.
48 Advancing manufacturing technology in agri-food. Bhavnita Patel explains how the Manufacturing Technology Centre (MTC) assists companies with R&D, training and advanced manufacturing management.
52 Careers and training in the food and drink sector
58 Book reviews
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-06-01 , DOI:
10.1002/fsat.3702_1.x
4 Editorial
4 International and Home News
8 IFST News
16 The future of farming? Luke Bell outlines how vertical farming and controlled environment agriculture could be the future of farming alongside potential hurdles.
18 Packaging solutions inspired by nature A team of researchers from Notpla explain the technology behind sustainable packaging.
26 Towards a greener, more digital food label. Alex Turtle explains possibilities and limitations of digital labelling .
30 Clever colour co-ordination. Andrew Kendrick outlines the importance of understanding natural colours' stability for food development.
34 Inside our foods. Mark Auty explores the use of microstructure analysis as a tool for the evaluation of ingredients’ functionality.
38 The future of innovation is open. Dominic Oughton explores the role of the Open Innovation Forum in sharing best practices, exploring hot topics, and accelerating open innovation collaborations.
42 Innovation from collaboration. A team of researchers across UK universities involved in the BBSRC Diet and Health Open Innovation Research Club introduce Six Innovation Hubs
46 Reducing the impact. Danny Bayliss explores how to improve sustainability through advances in process technologies.
50 Next-gen sensory science. Danielle Beurteaux reveals how sensory science is evolving thanks to a host of advanced methods and technologies.
54 Careers and training in the food and drink sector
57 Book reviews
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI:
10.1002/fsat.3604_1.x
4 Editorial
4 International and Home News
8 IFST News
18 Does personalised nutrition have a future? At this year's IFST lecture, Tim Spector OBE provided an overview of his thoughts about personalised nutrition. We provide an extract from the introduction to his new book, which explains why we should care about food
20 Engaging the public with stories. Sharon Willoughby outlines the approach taken by the Interpretation team at Kew to sourcing and presenting stories and artworks to engage the public with key messages about the importance of ensuring ‘Food Forever’
24 Talking about food sustainability. Joanna Trewern discusses strategies for creating a food environment that enables effective communication of messages about more sustainable
28 Surveying citizens on food safety. Barbara Gallani considers the relationship between education and citizens’ perceptions, behaviour and engagement with food safety issues
32 Using citizen science to explore food safety challenges. Rebecca Gillespie explains the Food Standards Agency's commitment to involving citizens in its food safety research programme
36 Are all ultra-processed foods created equal? Kane Yoon argues that there is a need for clearer communication to the public about ultra-processed foods, taking into account their impact on nutrition and health, the environment and food security
40 Teaching healthy baking. Valia Christidou shares insights into educating consumers about healthier and more sustainable eating
42 Networking to reduce microbial risk in foods Matt Gilmour and Maria Traka introduce the new UK Food Safety Research Network, which is aiming to Improve the safety of UK foods by harnessing expertise across the food chain in collaborative research and training activities
46 Reporting food service emissions. Laura Kirwan and Jocelyn Doyle describe technological innovations for nutrition analysis and menu management systems to deliver a sustainable hospitality and food service (HaFS) sector
50 Boosting productivity with tech. Richard Weston examines some of the technologies that food manufacturers can harness to maintain or even increase productivity through difficult times
53 Careers and training in the food and drink sector
58 Book Review
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-09-01 , DOI:
10.1002/fsat.3603_4.x
Steven Burke of CRM AgriCommodities explains how the Ukraine war is shaping global food supply chains.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI:
10.1002/fsat.3604_15.x
Alastair MacGregor introduces the IFST's Project Inspire, which aims to transform the image of food technical careers and to ensure the food sector is seen as a career destination of choice for school pupils.
There is a common misconception that jobs within the food and drink sector are low-skilled and low-paid. In reality, there is a huge amount of diversity in the opportunities available, with a relatively even split in the level of education required to do the jobs. A piece of research conducted by the FDF (Food and Drink Federation) shows that of workers currently employed in the sector, 30.8% are low-skilled in jobs requiring little or no experience, 36.7% are semi-skilled in jobs requiring some experience and training, and 32.5% are skilled or highly skilled, requiring a degree or postgraduate qualification and experience. This highlights the need to effectively promote the broad range of career opportunities available in the sector.
A recent study1 indicated that the UK's total food and drink workforce fell dramatically at the beginning of the pandemic, from 2.1m people in 2019 to just 1.7m in the first quarter of 2021, reaching 1.8m by Q3 2021. (This data does not account for the impact of the furlough at the end of September, as official data for this period is not yet available.)
We are all aware of the current and future skills recruitment challenges that need to be resolved to ensure that the food and drink sector can respond to changes in the labour market and take advantage of the benefits that increased automation and innovation can bring. As the professional body for the food science and technology sector in the UK, IFST should have a part to play in overcoming these challenges.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2022-12-01 , DOI:
10.1002/fsat.3604_9.x
Kane Yoon of Sense About Science argues that there is a need for clearer communication to the public about ultra-processed foods, taking into account their impact on nutrition and health, the environment and food security.
Journal of Hydrology ( IF 6.708 ) Pub Date: 2023-03-08 , DOI:
10.1002/fsat.3701_9.x
Madalina Neacsu and Sylvia H. Duncan of the Rowett Institute, University of Aberdeen, discuss the potential of several crops and their by-products as sustainable sources of nutrients to bio-diversify and meet the UK dietary requirements1-3
Figure 1Open in figure viewerPowerPoint
Broad beans and Broad bean hulls
Figure 2Open in figure viewerPowerPoint
Buckwheat seeds and Buckwheat hulls
Figure 3Open in figure viewerPowerPoint
Hemp seeds and Hemp hulls
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
地学2区 | ENGINEERING, CIVIL 工程:土木1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.60 | 192 | Science Citation Index Science Citation Index Expanded | Not |
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